
2-Methyl-1,4-dioxocane-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,4-dioxocane-5,8-dione is an organic compound with a heterocyclic structure It is characterized by the presence of two carbonyl groups and a methyl group attached to a dioxocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-dioxocane-5,8-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. This reaction forms the dioxocane ring structure with the methyl group attached . Alternative methods include the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid, or the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The choice of catalysts and solvents is crucial to minimize by-products and enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Methyl-1,4-dioxocane-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
2-Methyl-1,4-dioxocane-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1,4-dioxocane-5,8-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but with two methyl groups instead of one.
Dimedone: Another diketone with a similar ring structure but different substituents.
Barbituric Acid: Contains a similar dioxane ring but with different functional groups.
Uniqueness
2-Methyl-1,4-dioxocane-5,8-dione is unique due to its specific ring structure and the presence of both carbonyl and methyl groups
特性
CAS番号 |
58537-68-1 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
2-methyl-1,4-dioxocane-5,8-dione |
InChI |
InChI=1S/C7H10O4/c1-5-4-10-6(8)2-3-7(9)11-5/h5H,2-4H2,1H3 |
InChIキー |
KYRZZPALUVQDRB-UHFFFAOYSA-N |
正規SMILES |
CC1COC(=O)CCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


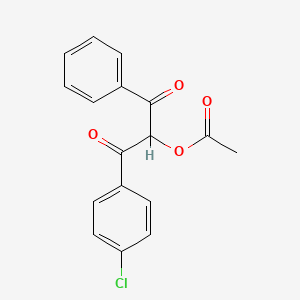
silane](/img/structure/B14611095.png)
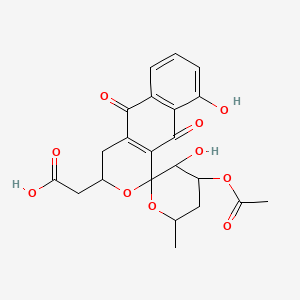
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
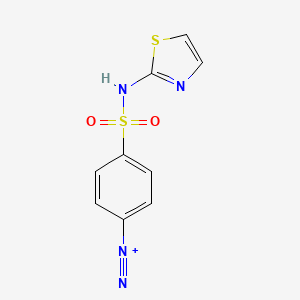

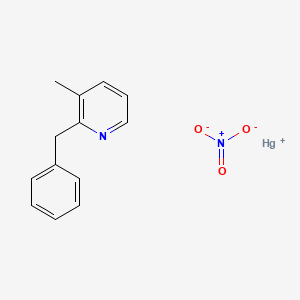
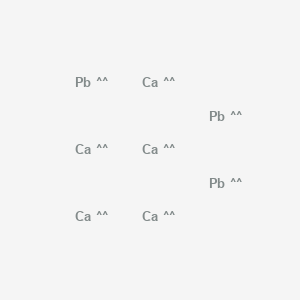
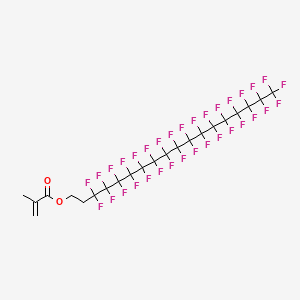
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
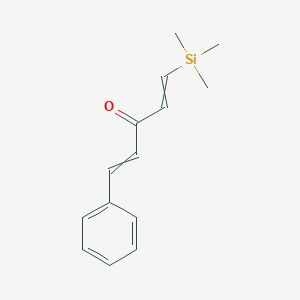
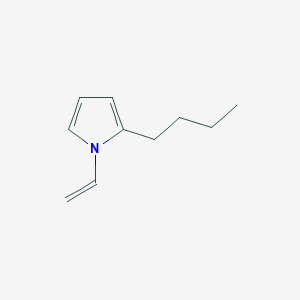
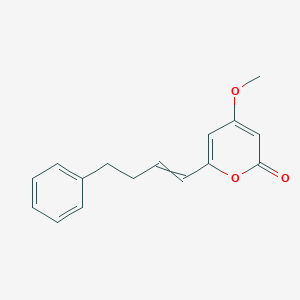
![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
